molecular formula C16H14F2N6O B2891241 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,4-difluorobenzamide CAS No. 2034424-82-1

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,4-difluorobenzamide

Cat. No.: B2891241
CAS No.: 2034424-82-1
M. Wt: 344.326
InChI Key: BQYDTOVWFHJGPC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a pyrrolidin-3-yl group and substituted with a 3,4-difluorobenzamide moiety. Its structural design combines a bicyclic triazolo-pyridazine system, known for its role in modulating protein-protein interactions, with a fluorinated aromatic carboxamide, which enhances binding affinity and metabolic stability .

Properties

IUPAC Name

3,4-difluoro-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N6O/c17-12-2-1-10(7-13(12)18)16(25)20-11-5-6-23(8-11)15-4-3-14-21-19-9-24(14)22-15/h1-4,7,9,11H,5-6,8H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYDTOVWFHJGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=C(C=C2)F)F)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,4-difluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of hydrazine derivatives with appropriate diketones to form the triazolo[4,3-b]pyridazine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the ATP-binding site of these enzymes, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways that are crucial for cancer cell proliferation and survival .

Comparison with Similar Compounds

N-((6-Ethoxy-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Methyl)-3,4-Difluorobenzamide (CAS 2034354-83-9)

  • Structural Difference : Replaces the pyrrolidin-3-yl group with an ethoxy-triazolo-pyridazine methyl linker.
  • Impact : The ethoxy group may enhance solubility, while the methyl linker reduces conformational flexibility compared to the pyrrolidine ring in the target compound. Molecular weight: 333.29 .

N-(1-([1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Pyrrolidin-3-yl)-5-Chlorothiophene-2-Carboxamide (CAS 2034588-24-2)

  • Structural Difference : Substitutes 3,4-difluorobenzamide with a 5-chlorothiophene-2-carboxamide.
  • Molecular weight: 348.8 .

Derivatives with Heterocyclic Modifications

BRD4 Bromodomain Inhibitors (Compounds 6–12, )

  • Examples :
    • Compound 6 : N-[2-(1H-Indol-3-yl)Ethyl]-3-(Trifluoromethyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Amine
    • Compound 10 : N-[2-(5-Chloro-6-Fluoro-1H-Indol-3-yl)Ethyl]-3-Cyclopropyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Amine
  • Key Differences : Indole-containing side chains replace the benzamide group.
  • Functional Impact : These compounds exhibit BRD4 inhibitory activity due to indole’s capacity to engage acetyl-lysine binding pockets. The target compound’s difluorobenzamide may lack this indole-mediated binding .

Functional Activity Comparisons

Antiproliferative Activity

  • Compound Series 14–17 () : Derivatives with [1,2,4]triazolo[4,3-b]pyridazine-6-yl moieties replacing benzamidine groups lost thrombin inhibition but gained antiproliferative effects in endothelial and tumor cells.
  • Target Compound : The 3,4-difluorobenzamide group may similarly redirect activity toward cell proliferation pathways, though empirical data are needed .

Lin28 Inhibition ()

  • Lin28-1632 (CAS 108825-65-6) : Features a methyl-triazolo-pyridazine core linked to an N-methylacetamide-phenyl group.
  • Comparison : The target compound’s pyrrolidine-benzamide structure may offer improved blood-brain barrier penetration compared to Lin28-1632’s planar phenylacetamide .

Biological Activity

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,4-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N6O2C_{17}H_{18}N_{6}O_{2} with a molecular weight of 370.43 g/mol. The compound features a triazolo-pyridazine moiety linked to a pyrrolidine group and a difluorobenzamide structure. This unique arrangement suggests potential interactions with various biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The presence of the triazolo and pyridazine rings indicates potential for binding to protein targets involved in various signaling pathways.

Potential Mechanisms Include:

  • Inhibition of Kinases : Similar compounds have shown efficacy as inhibitors of key kinases involved in cancer progression.
  • Modulation of Immune Responses : Some derivatives have been identified as inhibitors of PD-1/PD-L1 interactions, suggesting potential applications in immunotherapy .

Biological Activity Data

Activity Target IC50 Value Reference
PD-1/PD-L1 InhibitionImmune checkpoint92.3 nM
ALK5 InhibitionTGF-β receptor0.013 μM

Study 1: Immunotherapeutic Applications

A study focused on the development of small-molecule inhibitors targeting the PD-1/PD-L1 interaction found that derivatives similar to this compound exhibited significant immunomodulatory effects. The most potent compound from this series showed an IC50 value of 92.3 nM and enhanced interferon-gamma production in co-culture models involving T cells .

Study 2: Inhibition of TGF-β Signaling

Another investigation demonstrated that related compounds could effectively inhibit the TGF-β type I receptor kinase (ALK5). The lead compound achieved an IC50 value of 0.013 μM in kinase assays and showed high selectivity against a panel of 320 protein kinases. This highlights the potential for developing antifibrotic agents based on this chemical scaffold .

Q & A

Q. How can researchers optimize the synthetic yield of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,4-difluorobenzamide?

Methodological Answer: The synthesis of triazolo-pyridazine derivatives typically involves multi-step reactions. Key considerations include:

  • Cyclization conditions : Use hydrazine derivatives with aldehydes/ketones under reflux in ethanol or THF, as seen in analogous compounds .
  • Catalysts : Employ Pd-mediated coupling for aryl substitutions, with yields improved by ligands like XPhos (reported in structurally similar compounds) .
  • Purification : Utilize flash chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (solvent: ethanol/water) to isolate the product .
  • Yield optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) reduces side reactions, as demonstrated for triazolo-pyridazine analogs .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrrolidine C3 linkage and difluorobenzamide orientation) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • HPLC : Use C18 columns (ACN/water + 0.1% TFA) to assess purity (>98%) and detect byproducts .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns for analogs, aiding in SAR studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the difluorobenzamide moiety in target binding?

Methodological Answer:

  • Analog synthesis : Replace 3,4-difluorobenzamide with mono-fluoro, chloro, or methoxy groups to assess electronic effects .
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with kinase ATP pockets (e.g., CDK2 or p38 MAPK) .
  • Biochemical assays : Measure IC₅₀ values in kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) and correlate with substituent electronegativity .

Q. How should researchers resolve contradictions in reported synthetic yields for triazolo-pyridazine derivatives?

Methodological Answer:

  • Variable analysis : Test solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. microwave), and catalyst loading (e.g., Pd 5% vs. 10%) using design of experiments (DoE) .
  • Side-reaction monitoring : Track byproducts (e.g., dehalogenation or dimerization) via LC-MS and adjust reaction time .
  • Case study : For a triazolo-pyridazin-6-amine analog, switching from DMF to DMA increased yield from 50% to 78% due to reduced carbamate formation .

Q. What advanced methodologies can elucidate the compound’s mechanism of action in kinase inhibition?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in cell lysates .
  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Cryo-EM/X-ray co-crystallography : Resolve binding modes at atomic resolution, as done for imidazo-pyridazine analogs .

Q. Methodological Challenges in Data Interpretation

Q. How can researchers address discrepancies in biological activity data across similar compounds?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., HEK293T for CDK2) and assay conditions (ATP concentration, incubation time) .
  • Meta-analysis : Compare logP, polar surface area, and solubility (e.g., shake-flask method) to explain variance in cellular permeability .

Q. Computational and Experimental Integration

Q. What hybrid approaches optimize reaction pathways for novel derivatives?

Methodological Answer:

  • Reaction path search : Apply quantum chemical calculations (e.g., DFT) to predict intermediates and transition states .
  • Machine learning : Train models on existing triazolo-pyridazine reaction data to predict optimal solvents/catalysts .
  • Case study : ICReDD’s workflow reduced reaction optimization time by 60% for similar heterocycles .

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